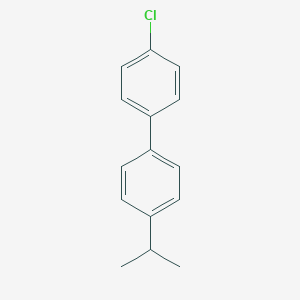

4-Chloro-4'-isopropylbiphenyl

Beschreibung

Contextualization within Biphenyl (B1667301) Chemistry

Biphenyls, characterized by two conjoined benzene (B151609) rings, are fundamental scaffolds in organic chemistry. arabjchem.org Their derivatives, known as substituted biphenyls, are molecules where one or more hydrogen atoms on the phenyl rings have been replaced by other functional groups. This functionalization is a key strategy to tailor the molecule's physical, chemical, and biological properties. arabjchem.org Substituted biphenyls are integral to the development of a wide array of materials and substances, including pharmaceuticals, agrochemicals, and advanced polymers. researchgate.net

A particularly prominent application of substituted biphenyls is in the field of liquid crystals. tcichemicals.comtib.eu The rigid, rod-like structure of many biphenyl derivatives, especially those substituted at the 4 and 4' positions, allows them to form mesophases—states of matter intermediate between conventional liquids and solid crystals. tcichemicals.combeilstein-journals.org This property is the basis for their use in liquid crystal displays (LCDs) and other electro-optical devices. rsc.org

Rationale for Academic Investigation of 4-Chloro-4'-isopropylbiphenyl

4,4'-Substitution Pattern: This substitution pattern is crucial for creating calamitic, or rod-shaped, liquid crystals. The linear arrangement of substituents promotes the molecular alignment necessary for the formation of nematic and smectic phases. tcichemicals.combeilstein-journals.org

Chloro Group: The chlorine atom is an electron-withdrawing group that introduces polarity and can influence the electronic properties, stability, and intermolecular interactions of the molecule. rsc.org Its presence is a defining feature of the now-restricted polychlorinated biphenyls (PCBs), making the study of monochlorinated analogues relevant for understanding environmental and toxicological profiles of related compounds. arabjchem.org

Isopropyl Group: As a bulky, non-polar alkyl group, the isopropyl substituent affects the molecule's steric profile and physical properties. In the context of liquid crystals, the size and shape of such alkyl chains are critical in determining the type of mesophase and the temperature range over which it is stable. tib.eunasa.gov

The study of this compound is therefore driven by a fundamental interest in materials science and synthetic chemistry. It serves as a model compound to elucidate how the interplay between a polar halogen and a non-polar alkyl group on a biphenyl core dictates its potential for applications, particularly in liquid crystals, and its utility as a building block for more complex molecules. arabjchem.orgresearchgate.net

Overview of Research Domains for this compound

The primary research domains for this compound are rooted in organic synthesis and materials science.

Synthetic Organic Chemistry: The compound is a target for synthetic methodologies that aim to create unsymmetrically substituted biphenyls. Techniques such as the Suzuki-Miyaura cross-coupling reaction and Friedel-Crafts alkylation are principal routes for its synthesis. rsc.orgnih.govgre.ac.uk It can also serve as a synthetic intermediate, where the chloro or isopropyl-bearing ring is further functionalized to build larger, more complex molecular structures. arabjchem.orgresearchgate.net

Materials Science: The most significant potential application and area of study for this compound is in the field of liquid crystals. tcichemicals.comtib.eu Research would focus on determining its mesomorphic properties, such as the presence and temperature range of any liquid crystalline phases. The specific combination of substituents makes it a candidate for inclusion in liquid crystal mixtures, where it could be used to fine-tune properties like dielectric anisotropy and birefringence for display applications. aps.orgmdpi.com

Data Tables

Table 1: Physicochemical Properties of this compound

This table summarizes the known physical and chemical properties of the compound.

| Property | Value |

| CAS Number | 17790-61-3 |

| Molecular Formula | C₁₅H₁₅Cl |

| Molecular Weight | 230.74 g/mol |

| Appearance | Not specified in available literature |

| Melting Point | Not specified in available literature |

| Boiling Point | Not specified in available literature |

| Solubility | Not specified in available literature |

Table 2: Plausible Synthetic Routes for this compound

This table outlines the primary chemical reactions that can be employed for the synthesis of this compound, based on established methods for substituted biphenyls.

| Synthesis Method | Reactant 1 | Reactant 2 | Catalyst/Reagents | Description |

| Suzuki-Miyaura Coupling | 4-Chlorophenylboronic acid | 1-Bromo-4-isopropylbenzene (or other halo-derivative) | Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | A palladium-catalyzed cross-coupling reaction that is one of the most efficient methods for creating C-C bonds between aryl groups. tcichemicals.comgre.ac.uk |

| Suzuki-Miyaura Coupling | 4-Isopropylphenylboronic acid | 1-Bromo-4-chlorobenzene (or other halo-derivative) | Palladium catalyst, Base | An alternative pathway of the Suzuki-Miyaura coupling, demonstrating the versatility of this reaction based on starting material availability. tcichemicals.comgre.ac.uk |

| Friedel-Crafts Alkylation | 4-Chlorobiphenyl (B17849) | 2-Halopropane (e.g., Isopropyl chloride) | Lewis Acid (e.g., AlCl₃, FeCl₃) | An electrophilic aromatic substitution where the isopropyl group is attached to the 4-chlorobiphenyl scaffold. nih.govepo.org This method may produce a mixture of isomers. |

Structure

3D Structure

Eigenschaften

CAS-Nummer |

17790-61-3 |

|---|---|

Molekularformel |

C15H15Cl |

Molekulargewicht |

230.73 g/mol |

IUPAC-Name |

1-chloro-4-(4-propan-2-ylphenyl)benzene |

InChI |

InChI=1S/C15H15Cl/c1-11(2)12-3-5-13(6-4-12)14-7-9-15(16)10-8-14/h3-11H,1-2H3 |

InChI-Schlüssel |

GCOSAGZKCBKMJV-UHFFFAOYSA-N |

SMILES |

CC(C)C1=CC=C(C=C1)C2=CC=C(C=C2)Cl |

Kanonische SMILES |

CC(C)C1=CC=C(C=C1)C2=CC=C(C=C2)Cl |

Andere CAS-Nummern |

17790-61-3 |

Synonyme |

4-chloro-4'-isopropylbiphenyl |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Chemical Transformations of 4 Chloro 4 Isopropylbiphenyl and Its Precursors

Strategies for Carbon-Carbon Bond Formation in Biphenyl (B1667301) Derivatives

Cross-Coupling Reactions for Biphenyl Scaffold Construction

Transition metal-catalyzed cross-coupling reactions have become the most prevalent and versatile methods for constructing biphenyl scaffolds due to their high efficiency, functional group tolerance, and potential for regioselectivity. researchgate.netarabjchem.org

The Suzuki–Miyaura coupling reaction, first reported by Akira Suzuki in 1979, is a cornerstone of modern organic synthesis and is widely used for the creation of biphenyls. wikipedia.org This reaction typically involves the palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid in the presence of a base. wikipedia.orgacademie-sciences.fr The versatility of this method allows for the synthesis of a vast library of substituted biphenyls by varying both the aryl halide and the arylboronic acid. arabjchem.orggre.ac.uk For instance, the synthesis of sterically hindered polychlorinated biphenyl derivatives has been achieved with good to excellent yields (65–98%) using the Suzuki coupling, demonstrating its superiority over classical methods like the Ullmann reaction in certain cases. nih.govthieme-connect.com

The synthesis of 4-Chloro-4'-isopropylbiphenyl via a Suzuki-Miyaura coupling would conceptually involve the reaction of 4-chlorobromobenzene or 4-chloroiodobenzene with 4-isopropylphenylboronic acid, or alternatively, 4-bromo-isopropylbenzene or 4-iodo-isopropylbenzene with 4-chlorophenylboronic acid. The choice of catalyst, ligand, base, and solvent is crucial for optimizing the reaction yield and minimizing side products. nih.govacs.org For example, palladium acetate (B1210297) [Pd(OAc)2] and tris(dibenzylideneacetone)dipalladium(0) (B46781) [Pd2(dba)3] are common palladium sources, often paired with phosphine (B1218219) ligands like SPhos or XPhos to enhance catalytic activity. nih.govrsc.org

Table 1: Examples of Suzuki-Miyaura Coupling Conditions for Biphenyl Synthesis

| Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Aryl Bromide | Fluorinated Phenylboronic Acid | Pd complex (0.001) | - | K3PO4·3H2O | THF/H2O | Room Temp | - | arabjchem.org |

| 4-chloroaniline | Fluorinated Phenylboronic Acid | Pd(OAc)2 | SPhos | K3PO4 | Toluene/H2O | Reflux | - | rsc.org |

| 1,2-dihalobenzenes | Arylboronic Acids | Palladium catalyst | - | - | - | - | Good to Excellent | nih.gov |

| Bromo-phenyloxazole | Various Boronic Acids | - | - | - | Toluene/Water | - | - | rsc.org |

Note: This table presents generalized conditions and specific yields are highly substrate-dependent.

The Stille cross-coupling reaction provides another powerful palladium-catalyzed route to biphenyls, utilizing organotin reagents (arylstannanes) as the coupling partners for aryl halides. rsc.orgnih.gov A key advantage of the Stille reaction is the stability and tolerance of organotin compounds to a wide variety of functional groups. rsc.orgikm.org.my The reaction mechanism proceeds through the established catalytic cycle of oxidative addition, transmetalation, and reductive elimination. rsc.org This method has been successfully applied to the synthesis of unsymmetrical biphenyls with high yields and has been shown to be enhanced by ultrasound irradiation. nih.gov

Other palladium-catalyzed methods, while not as commonly employed as Suzuki or Stille for simple biphenyls, offer alternative strategies. The Heck reaction, for example, can be used in tandem with Suzuki coupling in a one-pot synthesis of certain biphenyl derivatives. researchgate.net

The Kumada, Hiyama, and Negishi cross-coupling reactions represent earlier but still relevant transition-metal-catalyzed methods for biphenyl synthesis. researchgate.net

The Kumada coupling utilizes Grignard reagents (organomagnesium halides) as the nucleophilic partner, typically with a nickel or palladium catalyst. nih.govmdpi.com This method is effective for coupling aryl chlorides, which are often less expensive than the corresponding bromides or iodides. nih.govsciencemadness.org For example, the reaction of chloromethylbenzene with (methoxyphenyl)magnesium bromide in the presence of a nickel complex affords the corresponding biphenyl in good yield. nih.gov

The Negishi coupling employs organozinc reagents, which are known for their high reactivity and functional group tolerance, in a palladium- or nickel-catalyzed reaction with aryl halides. rsc.org This method provides a regio- and chemoselective route to unsymmetrical biaryls. rsc.org

The Hiyama coupling , which uses organosilicon compounds, is less common for biphenyl synthesis but offers an alternative where the corresponding organoboron, -tin, or -zinc reagents are difficult to prepare or handle.

Classical Aryl Coupling Reactions (e.g., Ullmann, Wurtz–Fittig, Bennett–Turner)

Before the advent of modern cross-coupling methods, classical reactions were the primary means of forming aryl-aryl bonds.

The Ullmann reaction , discovered in 1904, involves the copper-promoted coupling of two aryl halides, typically iodides or bromides, at elevated temperatures. arabjchem.orgnih.gov While historically significant and still used in some applications, the Ullmann reaction often requires harsh conditions and can result in lower yields and the formation of byproducts compared to palladium-catalyzed methods. nih.govacs.org For the synthesis of sterically hindered polychlorinated biphenyls, the Ullmann reaction gave significantly lower yields (20-38%) compared to the Suzuki coupling (65-98%). nih.govthieme-connect.com

The Wurtz–Fittig reaction is an extension of the Wurtz reaction, involving the coupling of an aryl halide and an alkyl halide with sodium metal. While useful for alkyl-aryl coupling, it is less practical for the synthesis of symmetrical biphenyls due to the formation of multiple products.

The Bennett–Turner reaction is another classical method that has been largely superseded by more efficient cross-coupling reactions. rsc.org

Selective Functionalization of the Biphenyl Core

Once the biphenyl scaffold is constructed, further functionalization can be achieved through various electrophilic substitution and modern C-H activation strategies. The directing effects of the existing substituents on the biphenyl ring play a crucial role in determining the regioselectivity of these reactions.

For a molecule like this compound, the chloro and isopropyl groups will direct incoming electrophiles to specific positions on their respective rings. The isopropyl group is an ortho-, para-directing activator, while the chloro group is an ortho-, para-directing deactivator.

Common functionalization reactions include:

Halogenation: The introduction of additional halogen atoms can be achieved using standard halogenating agents. For example, passing chlorine gas through a solution of biphenyl in acetic acid can produce dichlorobiphenyls. rsc.org

Friedel–Crafts Acylation and Alkylation: These reactions, catalyzed by a Lewis acid like aluminum chloride, allow for the introduction of acyl and alkyl groups. rsc.org For instance, biphenyl can be acylated with succinic anhydride (B1165640) to form 4-phenylbenzoyl-propionic acid. rsc.org The reaction of biphenyl with propene in the presence of an [Fe]-SSZ-24 catalyst can yield various isopropyl-substituted biphenyls, including 4-isopropyl-1,1'-biphenyl and 4,4'-diisopropyl-biphenyl. rsc.org

Nitration and Sulfonation: These classic electrophilic aromatic substitution reactions can introduce nitro and sulfonic acid groups, which can then be further transformed into other functional groups.

Decarboxylative C-H Functionalization: More recent methods involve the palladium-catalyzed decarboxylative C-H arylation of arenes with carboxylic acids, offering an alternative to traditional cross-coupling reactions. acs.org However, regioselectivity can be a challenge with this approach. acs.org

Regioselective Chlorination Strategies

The introduction of a chlorine atom at a specific position on the biphenyl ring is a critical step in the synthesis of this compound. This is typically achieved through electrophilic aromatic substitution, where controlling the regioselectivity is paramount to obtaining the desired 4-chloro isomer.

Catalytic Chlorination of Biphenyl and Precursors

The direct chlorination of biphenyl or its isopropyl-substituted precursor is a common approach. Polychlorinated biphenyls (PCBs) are generally formed through the electrophilic chlorination of biphenyl using chlorine gas. bionity.com To achieve regioselectivity and enhance the reaction rate, particularly for less reactive substrates, a Lewis acid catalyst is typically required. wikipedia.org

Common catalysts for the chlorination of aromatic rings include anhydrous aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). byjus.com These catalysts function by complexing with the chlorine molecule, which polarizes the Cl-Cl bond and generates a highly electrophilic chlorine species (Cl⁺), facilitating the attack on the aromatic ring. wikipedia.orgbyjus.com For the synthesis of 4-chlorobiphenyl (B17849), a precursor to the target molecule, biphenyl is reacted with chlorine in the presence of one or more ring-chlorination catalysts. google.com The resulting mixture of isomers is then typically separated by fractional distillation to isolate the desired 4-chlorobiphenyl. google.com Another documented method involves using a solution of biphenyl and anhydrous tin(IV) chloride (SnCl₄) in dichloromethane, to which lead tetraacetate is added, yielding 4-chloro-1,1'-biphenyl. rsc.org

The substrate for chlorination can be either biphenyl itself, which is later subjected to isopropylation, or 4-isopropylbiphenyl (B1216656). The directing effects of the substituents on the biphenyl ring play a crucial role in the outcome of the chlorination. The phenyl group is an ortho-, para-director, while the isopropyl group is also an ortho-, para-director. Therefore, chlorination of 4-isopropylbiphenyl would be expected to yield a mixture of products, requiring careful control of reaction conditions to favor substitution at the 4'-position of the unsubstituted ring.

Mechanistic Considerations in Halogenation

The halogenation of aromatic compounds like biphenyl is a classic example of an electrophilic aromatic substitution reaction. biosynce.com The mechanism involves three key steps:

Generation of the Electrophile : The Lewis acid catalyst (e.g., AlCl₃, FeCl₃) reacts with molecular chlorine to form a highly electrophilic complex, effectively generating a "Cl⁺" equivalent. byjus.com

Formation of the Arenium Ion (Sigma Complex) : The π-electron system of the biphenyl ring attacks the electrophilic chlorine species. This leads to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The formation of this intermediate temporarily disrupts the aromaticity of the ring, making this step the rate-determining one. wikipedia.orgbyjus.com

Removal of a Proton : A weak base, such as the [AlCl₄]⁻ formed in the first step, removes a proton from the sp³-hybridized carbon of the arenium ion. This final step restores the aromaticity of the ring, yielding the chlorinated biphenyl product and regenerating the Lewis acid catalyst. byjus.com

The regioselectivity of the reaction is determined by the stability of the intermediate arenium ion. For biphenyl, substitution at the para-position (position 4) is generally favored due to steric hindrance at the ortho-positions (positions 2 and 6) and the electronic stabilization provided by the phenyl substituent.

Isopropylation Reactions for Alkyl Group Introduction

The introduction of the isopropyl group is another key transformation, typically accomplished via Friedel-Crafts alkylation or its variations. This reaction involves treating the aromatic substrate (biphenyl or 4-chlorobiphenyl) with an alkylating agent in the presence of a catalyst.

Friedel–Crafts Alkylation Analogues and Variations

For over a century, the Friedel-Crafts alkylation reaction has been a fundamental method for attaching alkyl substituents to aromatic rings. rsc.orgnih.gov The classic version employs an alkyl halide (e.g., isopropyl chloride) as the alkylating agent and a strong Lewis acid, such as aluminum chloride (AlCl₃), as the catalyst. wikipedia.orgberkeley.edu The reaction of biphenyl with tert-butyl chloride in the presence of anhydrous ferric chloride (FeCl₃) to produce 4,4′-di-tert-butylbiphenyl serves as a well-documented analogue. rsc.orgnih.gov

However, the use of traditional Lewis acids like AlCl₃ is not without its drawbacks; the catalyst is often consumed in stoichiometric amounts and its hydrolysis generates significant waste. ijcce.ac.ir Modern variations often utilize alkenes (like propene) or alcohols (like isopropanol) as alkylating agents in combination with solid acid catalysts, such as zeolites. wikipedia.orgniscpr.res.in These heterogeneous catalysts are more environmentally friendly and can be regenerated and reused. nwo.nl The reaction of biphenyl with propene in the presence of an [Fe]-SSZ-24 catalyst has been shown to produce a mixture of isopropylated biphenyls, including 4-isopropyl-1,1′-biphenyl and 4,4′-diisopropyl-biphenyl. rsc.org

The choice of alkylating agent and catalyst system can influence the product distribution, particularly the ratio of mono- to poly-alkylated products and the isomeric distribution (ortho, meta, para). acs.org

Isopropylation of Biphenyl with Specific Catalytic Systems

Significant research has been dedicated to developing selective catalytic systems for the isopropylation of biphenyl, driven by the industrial importance of its derivatives like 4,4'-diisopropylbiphenyl (B92181). niscpr.res.innwo.nl Zeolites and other molecular sieves have emerged as highly effective catalysts due to their shape-selective properties and tunable acidity. niscpr.res.innwo.nl

Vapor-phase isopropylation of biphenyl using isopropanol (B130326) has been studied over various modified molecular sieves, including Y-zeolites, SAPO-5, and MCM-41. niscpr.res.in The catalytic activity and product selectivity are influenced by factors such as reaction temperature, catalyst acidity, and pore size. niscpr.res.insyxbsyjg.com For instance, MCM-41 catalysts tend to produce more dialkylated products due to their larger pore radius, while Y-zeolites can exhibit higher selectivity for mono- and diisopropylbiphenyl due to shape selectivity. niscpr.res.in H-Mordenite (MOR) zeolites, particularly when modified with alkaline earth metals like barium, have also shown high activity and remarkable selectivity for the formation of 4,4'-diisopropylbiphenyl from biphenyl and propene. acs.org

The table below summarizes findings from various studies on the isopropylation of biphenyl.

Advanced Synthetic Concepts and Emerging Approaches

Beyond the traditional two-step sequence of halogenation and alkylation, modern synthetic chemistry offers more sophisticated strategies for constructing substituted biphenyls like this compound. These methods often involve cross-coupling reactions, which provide powerful and versatile ways to form the central carbon-carbon bond of the biphenyl core.

Palladium-catalyzed cross-coupling reactions are particularly prominent. The Suzuki-Miyaura coupling, which joins an aryl boronic acid with an aryl halide, is one of the most effective and widely used methods for creating C-C bonds in biphenyl synthesis. rsc.orgbiosynce.com For example, 4-chlorophenylboronic acid could be coupled with 4-isopropyl-bromobenzene (or vice versa) in the presence of a palladium catalyst and a base to form the target molecule. rsc.org Similarly, the Negishi coupling utilizes an organozinc reagent with an aryl halide, also catalyzed by nickel or palladium complexes, to achieve regio- and chemoselective biaryl synthesis. rsc.org

Other advanced methods include:

Cadogan Reaction : This reaction can be used to synthesize chlorinated biphenyl catechols by coupling dimethyl catechol ethers to dichloroaniline, followed by demethylation. This highlights alternative pathways for creating complex chlorinated biphenyl structures.

Palladium/Norbornene Catalysis (Catellani Reaction) : A novel one-pot reaction sequence has been developed for synthesizing substituted biphenyls. This method uses the cooperative action of palladium and norbornene to direct the reaction between iodoarenes and other reactants, like allylic alcohols, toward the selective formation of an aryl-aryl bond.

These advanced concepts provide greater flexibility and control in the synthesis of complex biphenyl derivatives, often allowing for the construction of the target molecule with specific functionalities already in place on the precursor rings, thereby avoiding potential issues with regioselectivity in post-coupling substitution reactions.

Table of Mentioned Compounds

Synthetic Pathways and Chemical Reactivity of this compound and its Building Blocks

The biphenyl scaffold is a fundamental structural motif in a wide array of organic compounds, from pharmaceuticals to materials science. The functionalization of this core structure allows for the fine-tuning of its chemical and physical properties. This article focuses on the synthetic methodologies and chemical transformations pertinent to a specific derivative, this compound, and its precursors. We will explore modern synthetic strategies including C-H functionalization and palladium-catalyzed carbonylation, as well as the critical aspects of chemo- and regioselective control in these transformations.

1 C-H Functionalization Strategies for Biphenyls

The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful and atom-economical strategy in organic synthesis, offering a more direct route to complex molecules by avoiding the pre-functionalization of starting materials. sigmaaldrich.com For biphenyl compounds, C-H functionalization allows for the introduction of new functional groups at various positions on the aromatic rings, although controlling the site-selectivity can be a significant challenge. chemicalbook.com

Recent research has demonstrated the use of directing groups to control the regioselectivity of C-H activation. For instance, a nitrile group can direct the meta-C-H olefination, acetoxylation, and iodination of biaryl compounds. nih.gov This is achieved through a palladium-catalyzed process where a substituted 2-pyridone ligand is crucial in assisting the cleavage of the meta-C-H bond. nih.gov While direct C-H functionalization of this compound has not been extensively reported, these strategies offer a predictive framework for its potential transformations. The presence of the chloro and isopropyl substituents on the biphenyl core would influence the electronic and steric environment, thus directing the position of further functionalization.

For example, in a nitrile-directed C-H functionalization of a biphenyl derivative, a palladium catalyst, often in conjunction with a silver salt, facilitates the reaction. The directing group, covalently attached to the biphenyl scaffold, coordinates to the metal center, bringing it in proximity to a specific C-H bond. This directed metalation-deprotonation event leads to the formation of a palladacycle intermediate, which can then react with a variety of coupling partners to introduce new functionality.

2 Palladium-Mediated Carbonylation Reactions in Biphenyl Synthesis

Palladium-catalyzed carbonylation reactions represent a versatile method for the introduction of a carbonyl group into organic molecules, utilizing carbon monoxide as a C1 building block. google.comgoogle.com This methodology is particularly useful for the conversion of aryl halides, such as the chloro-group in this compound, into valuable carboxylic acids, esters, amides, and ketones. nih.govrsc.org The general mechanism of a palladium-catalyzed carbonylation of an aryl halide involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by the insertion of carbon monoxide into the resulting aryl-palladium(II) bond to form an aroyl-palladium intermediate. This intermediate can then undergo nucleophilic attack by an alcohol, amine, or other nucleophile to yield the corresponding carbonyl compound and regenerate the palladium(0) catalyst. nih.gov

The synthesis of various carbonyl derivatives from aryl halides is a well-established process. For instance, the carbonylation of aryl bromides can be achieved using a crystalline carbon monoxide surrogate, such as 2,4,6-trichlorophenyl formate, with a low palladium catalyst loading. nih.gov While alkyl halides can be challenging substrates for carbonylation due to slower oxidative addition rates and potential for β-hydride elimination, aryl halides are generally efficient coupling partners. nih.gov The application of this methodology to this compound would provide a direct route to 4'-isopropylbiphenyl-4-carboxylic acid and its derivatives, which are precursors to other functionalized molecules.

3 Chemo- and Regioselective Synthesis Control

Controlling the chemo- and regioselectivity is a paramount challenge in the synthesis of substituted biphenyls. In the context of this compound, this involves selectively reacting at one of the functional groups or at a specific C-H bond on the biphenyl rings.

Suzuki-Miyaura Coupling for Precursor Synthesis:

A primary method for the synthesis of unsymmetrical biphenyls like this compound is the Suzuki-Miyaura cross-coupling reaction. libretexts.org This palladium-catalyzed reaction involves the coupling of an aryl halide with an arylboronic acid or its ester. libretexts.orgorganic-chemistry.org The synthesis of this compound can be envisioned through two main retrosynthetic pathways:

Coupling of 4-chlorophenylboronic acid with a 4-isopropylaryl halide.

Coupling of 4-isopropylphenylboronic acid with a 1-chloro-4-halobenzene.

The choice of reactants and reaction conditions, including the palladium catalyst, ligand, and base, is crucial for achieving high yields and selectivity. For instance, a detailed procedure for the synthesis of the related compound, 4-chlorobiphenyl, involves the reaction of 4-bromochlorobenzene with phenylboronic acid in the presence of a palladium catalyst and a base like potassium hydroxide (B78521) in an ethanol/water solvent system. chemspider.com

Interactive Data Table: Synthesis of 4-Chlorobiphenyl via Suzuki-Miyaura Coupling

| Entry | Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Yield (%) | Reference |

| 1 | 4-Bromochlorobenzene | Phenylboronic acid | Pd Standard Solution | 1M KOH | 95% Ethanol/Water | 64 | chemspider.com |

This table illustrates a representative Suzuki-Miyaura coupling for a structurally similar compound.

Friedel-Crafts Alkylation:

Another key synthetic consideration is the introduction of the isopropyl group onto the biphenyl scaffold. This can be achieved through a Friedel-Crafts alkylation reaction. chemistryviews.orgfiveable.me For example, 4-chlorobiphenyl could be reacted with an isopropylating agent, such as isopropyl chloride or propene, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). google.com However, Friedel-Crafts alkylations are known to be prone to issues with regioselectivity and polyalkylation, which would necessitate careful control of reaction conditions. The directing effects of the existing chloro-substituent would influence the position of the incoming isopropyl group.

The synthesis of precursors themselves, such as 4-chlorobiphenyl, can be achieved by the direct chlorination of biphenyl in the presence of a ring-chlorination catalyst, followed by fractional distillation to isolate the desired isomer. google.com

By carefully selecting the synthetic strategy and reaction conditions, it is possible to control the chemo- and regioselectivity in the synthesis and functionalization of this compound and its precursors, enabling the creation of specifically tailored molecular architectures.

Mechanistic and Kinetic Investigations of Reactions Involving 4 Chloro 4 Isopropylbiphenyl Analogues

Solvolysis Reaction Kinetics and Mechanisms in Substituted Biphenyl (B1667301) Systems

Solvolysis reactions, where the solvent acts as the nucleophile, are fundamental for probing the electronic and steric effects within a molecule. In substituted biphenyl systems, such as analogues of 4-Chloro-4'-isopropylbiphenyl, the kinetics and mechanisms of solvolysis are highly dependent on the nature and position of substituents on the biphenyl rings.

The solvolysis of many substituted biphenyl derivatives, particularly those that can form stabilized carbocations, proceeds through a unimolecular (SN1) mechanism. royalholloway.ac.uk This pathway involves a two-step process:

Heterolytic Fission: The first and rate-determining step is the slow cleavage of the bond between the carbon atom and the leaving group, resulting in the formation of a carbocation (also known as a carbenium ion) and an anion. royalholloway.ac.ukucsb.edu

Nucleophilic Attack: The second step is the rapid reaction of the intermediate carbocation with a solvent molecule (the nucleophile). ucsb.edu

The stability of the carbocation intermediate is paramount; factors that stabilize this positively charged species will increase the rate of the reaction. ucsb.edu For aryl-alkyl halides like biphenyl derivatives, the carbocation is stabilized by the delocalization of the positive charge into the aromatic π-system. royalholloway.ac.ukucsb.edu Strong evidence for the existence of a carbonium ion intermediate in these reactions comes from kinetic studies, such as the observation of the common ion effect, where the addition of a salt containing the same anion as the leaving group can retard the reaction rate. royalholloway.ac.uk

Substituents on the biphenyl rings profoundly influence the rate of solvolysis by altering the stability of the carbocation intermediate. The electronic effects of these substituents are transmitted through the biphenyl system to the reaction center. However, this transmission is generally less effective than in a simple benzene (B151609) ring system. rsc.orgrsc.org This diminished effect is attributed to the non-coplanar, twisted conformation of the two phenyl rings in biphenyl, which hinders optimal π-orbital overlap between the rings. rsc.orgoup.com

The effect of substituents on the solvolysis of 3′- and 4′-substituted 1-(4-biphenylyl)ethyl chlorides in 80% aqueous acetone (B3395972) has been systematically studied. The reaction rates are well-correlated by the Linear Aromatic Substituent-Reactivity (LArSR) relationship, which separates substituent effects into inductive and resonance components. oup.comoup.com

The following interactive table presents the rate constants for the solvolysis of various substituted 1-(4-biphenylyl)ethyl chlorides.

Table 1: Rate Constants for Solvolysis of Substituted 1-(4-Biphenylyl)ethyl Chlorides in 80% (v/v) Aqueous Acetone. oup.com

| Substituent (X) | Temp (°C) | k (s⁻¹) |

|---|---|---|

| 4'-OCH₃ | 25 | 3.85 x 10⁻³ |

| 4'-CH₃ | 45 | 1.03 x 10⁻³ |

| 3'-CH₃ | 45 | 4.59 x 10⁻⁴ |

| H | 45 | 3.20 x 10⁻⁴ |

| 4'-Cl | 45 | 1.83 x 10⁻⁴ |

| 3'-Cl | 45 | 9.14 x 10⁻⁵ |

| 3'-Br | 45 | 8.83 x 10⁻⁵ |

| 3'-CF₃ | 45 | 4.97 x 10⁻⁵ |

| 4'-CN | 45 | 2.84 x 10⁻⁵ |

A comparison of the reaction parameters ρ (sensitivity to substituent effects) and r⁺ (demand for resonance stabilization) for the biphenylyl system versus the corresponding phenyl system highlights the reduced electronic transmission in biphenyls.

Table 2: Comparison of LArSR Parameters for Solvolysis of Biphenylyl and Phenyl Systems. oup.com

| System | ρ (rho) | r⁺ |

|---|---|---|

| 1-(4-Biphenylyl)ethyl chloride | -1.56 | 0.84 |

| 1-Phenylethyl chloride | -4.95 | 1.15 |

The smaller absolute value of ρ and the lower r⁺ value for the biphenyl system indicate that it is less sensitive to substituent changes and has a reduced demand for resonance stabilization from those substituents compared to the phenyl system. oup.com

Inductive Effect (-I, +I): This effect involves the polarization of σ (sigma) bonds, transmitted through the molecular framework. ucsb.educurlyarrows.com Electron-withdrawing groups (like halogens or nitro groups) exert a negative inductive (-I) effect, destabilizing a carbocation intermediate and slowing the reaction rate. Electron-donating groups (like alkyl groups) exert a positive inductive (+I) effect, stabilizing the carbocation and increasing the reaction rate. ucsb.edu

Resonance Effect (-R, +R): This effect involves the delocalization of π (pi) electrons across a conjugated system. curlyarrows.compearson.com Substituents with lone pairs (like -OCH₃) or π bonds can donate electron density through resonance (+R effect), which strongly stabilizes an adjacent carbocation. Studies on biphenyl and fluorene (B118485) systems suggest that both inductive and resonance contributions are transmitted from the aromatic atoms bearing the substituents, and there is no selective dampening of one effect over the other despite the greater distance. rsc.org

Hyperconjugation is a stabilizing interaction that results from the delocalization of electrons in σ-bonds (typically C-H or C-C) into adjacent empty or partially filled p-orbitals or π-orbitals. wikipedia.orghnbpgcollegenaini.org This "no-bond resonance" is a key factor in stabilizing carbocations, free radicals, and alkenes. hnbpgcollegenaini.org

In biphenyl systems, hyperconjugation plays a critical role. For instance, the stability of the twisted equilibrium structure of biphenyl arises from a delicate balance between stabilizing π-conjugation (favoring planarity), destabilizing steric repulsion (disfavoring planarity), and stabilizing σ–π* hyperconjugation, which is dominant in the perpendicular structure. researchgate.net In the context of solvolysis, the isopropyl group in a 4'-isopropylbiphenyl carbocation intermediate can help stabilize the positive charge through hyperconjugation involving its C-H and C-C σ-bonds.

Influence of Substituent Effects on Reaction Rates and Selectivity

Reaction Selectivity and Ligand-Controlled Processes in Biphenyl Derivatization

Beyond solvolysis, the derivatization of biphenyls is essential for synthesizing complex molecules. Achieving reaction selectivity (regio- and stereoselectivity) is a significant challenge that is often addressed through the use of ligands in transition-metal-catalyzed reactions.

Ligands can control the outcome of a reaction by modulating the steric and electronic properties of the metal catalyst. beilstein-journals.org In the C-H functionalization of biphenyls, substituted 2-pyridone ligands have been shown to be critical for assisting the cleavage of specific C-H bonds, enabling high meta-selectivity in reactions like olefination and iodination. nih.gov Computational studies indicate that a heterodimeric transition state involving the ligand, palladium, and a silver co-catalyst favors this remote C-H activation. nih.gov

Furthermore, chiral ligands are instrumental in asymmetric catalysis for the synthesis of atropisomeric biphenyls (stereoisomers arising from hindered rotation about the single bond connecting the two aryl rings). pnas.org The use of a C₂-symmetric biphenyl diphosphine ligand, synthesized via a process involving central-to-axial chirality transfer, has enabled highly enantioselective hydrogenation reactions. pnas.org This demonstrates that the ligand framework is a powerful tool for dictating reaction selectivity and creating specific, enantiomerically pure biphenyl derivatives. pnas.orgresearchgate.net

Isomerization Equilibrium Studies in Related Biphenyl Systems

Isomerization, the process in which a molecule is transformed into an isomer with a different arrangement of atoms, is another important reaction class for biphenyl systems. These studies can reveal the relative stabilities of different isomers and the energy barriers between them.

The acid-catalyzed isomerization of substituted biphenyls in superacid has been shown to be governed not by the thermodynamic stability of the final neutral products, but by the relative stability of the intermediate carbocations formed during the rearrangement. nih.gov This finding provides a kinetic model for predicting isomerization pathways in these systems. nih.gov

Catalysis can also be used to control the equilibrium between isomers. For example, rhenium oxo catalysts are highly efficient for the 1,3-isomerization of allylic alcohols. organic-chemistry.org By creating a conjugated system or by trapping the desired product, the reaction can be driven to selectively form a single isomer. organic-chemistry.org Similarly, photochemical methods can be used to achieve E → Z isomerization of olefins, where the directionality can be controlled by the substitution pattern on the substrate. acs.org These studies underscore the ability to manipulate isomerization equilibria in systems related to substituted biphenyls to achieve high selectivity for a desired product.

Computational and Theoretical Chemistry Studies on 4 Chloro 4 Isopropylbiphenyl

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental tools for determining the electronic properties of molecules from first principles, solving approximations of the Schrödinger equation. northwestern.edu These methods provide detailed insights into electron distribution, orbital energies, and molecular reactivity. For a molecule like 4-chloro-4'-isopropylbiphenyl, these calculations can predict its geometric structure (bond lengths and angles) and electronic characteristics.

Research on related compounds, such as 4-chlorobiphenyl (B17849) and its fluorinated analogues, demonstrates that computational methods can accurately determine physical properties. nih.gov The primary goals of these calculations are to identify the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. acs.org The MEP map illustrates the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which are essential for predicting how it will interact with other chemical species.

For this compound, one would expect the HOMO to be distributed across the π-system of the biphenyl (B1667301) rings, particularly the more electron-donating isopropyl-substituted ring. The LUMO would likely be concentrated around the electron-withdrawing chlorine atom and the adjacent phenyl ring. This distribution dictates the molecule's susceptibility to electrophilic or nucleophilic attack.

Table 1: Illustrative Quantum Chemical Properties for a Substituted Biphenyl This table presents hypothetical data for this compound, based on typical values for related compounds, as specific literature is unavailable. Calculations are often performed using Density Functional Theory (DFT) with a basis set like 6-311++G(d,p).

| Property | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Indicates energy of the outermost electrons; relates to ionization potential and electron-donating ability. |

| LUMO Energy | -1.2 eV | Indicates energy of the lowest empty orbital; relates to electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | ~2.0 Debye | Quantifies the overall polarity of the molecule, arising from the electronegative chlorine and the alkyl group. |

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. mdpi.com For this compound, MD simulations can reveal how it interacts with its environment, such as solvent molecules, surfaces, or biological macromolecules. These simulations model the forces between atoms, which are typically categorized into bonded (covalent) and non-bonded interactions.

Table 2: Illustrative Decomposition of Intermolecular Interaction Energies This table provides a hypothetical breakdown of non-covalent interaction energies between this compound and a solvent molecule, based on findings from MD simulations of similar PCBs. nih.gov The values represent the contribution of each force to the total binding energy.

| Interaction Type | Representative Energy (kcal/mol) | Description |

| Van der Waals Energy | -5.5 | Arises from temporary fluctuations in electron density; the dominant attractive force for nonpolar interactions. |

| Electrostatic Energy | -2.1 | Results from the interaction between permanent partial charges, such as those on the C-Cl bond. |

| Total Non-bonded Interaction Energy | -7.6 | The sum of van der Waals and electrostatic energies, indicating the overall strength of the intermolecular attraction. |

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a class of quantum mechanical methods that has become a primary tool for investigating chemical reactions. escholarship.orgrsc.org It offers a favorable balance of accuracy and computational cost, making it suitable for studying complex reaction pathways, including transition states and intermediates. acs.org

For a molecule like this compound, DFT can be used to elucidate the mechanisms of various potential reactions, such as oxidation, further halogenation, or palladium-catalyzed cross-coupling reactions. escholarship.orgmurdoch.edu.au By calculating the potential energy surface of a reaction, researchers can identify the lowest-energy path from reactants to products. This involves locating and calculating the energies of all transition states (the energy maxima along the reaction coordinate) and intermediates (local energy minima). The energy difference between the reactants and the highest-energy transition state determines the activation energy, which is the primary factor controlling the reaction rate.

Computational studies on the functionalization of biphenyl derivatives have successfully used DFT to explain observed selectivity and reactivity. escholarship.orgnih.gov For example, in a C-H activation reaction, DFT can reveal why a particular position on the biphenyl ring is favored over others by comparing the activation barriers for each possible pathway. escholarship.org

Table 3: Illustrative DFT Results for a Hypothetical Reaction Step This table shows representative DFT-calculated energy values for a single step in a hypothetical reaction, such as the oxidative addition of this compound to a palladium catalyst. These values are based on similar reactions reported in the literature. acs.orgnih.gov

| Parameter | Representative Value (kcal/mol) | Significance |

| Activation Free Energy (ΔG‡) | +22.5 | The free energy barrier that must be overcome for the reaction to proceed. A higher value indicates a slower reaction rate. |

| Energy of Reaction (ΔE) | -15.0 | The net energy change between the products and reactants of this step. A negative value indicates an exothermic step. |

| Imaginary Frequency of Transition State | -350 cm⁻¹ | A single imaginary vibrational frequency confirms that the calculated structure is a true transition state. |

Modeling of Isomerization Equilibria

For substituted biphenyls, a key aspect of their structure is the rotational barrier around the central carbon-carbon single bond that connects the two phenyl rings. This rotation, known as torsional isomerization, can be hindered by the presence of substituents, particularly at the ortho positions. Computational modeling, especially using DFT, is exceptionally well-suited to studying these isomerization equilibria. researchgate.netnih.govrsc.org

A comprehensive benchmarking study by Masson and colleagues demonstrated that DFT methods, when including corrections for dispersion forces (e.g., B3LYP-D, B97-D), can calculate torsional barriers for a wide range of substituted biphenyls with high accuracy compared to experimental data. nih.govrsc.org The process involves calculating the molecule's energy as the dihedral angle between the two rings is systematically rotated from 0° to 180°. The ground state is typically a twisted conformation, while the transition state is a planar or near-planar conformation where steric hindrance between substituents is maximized. For this compound, the substituents are in the para positions, which are not expected to create a high rotational barrier. The barrier would be similar to that of unsubstituted biphenyl, with minor electronic influences from the chloro and isopropyl groups.

Table 4: Representative DFT-Calculated Torsional Barriers for Substituted Biphenyls Data adapted from a benchmarking study by Masson (2013). nih.gov These examples illustrate how substituent size and position dramatically affect the energy required for rotation around the biphenyl C-C bond.

| Compound | Substituents | Experimental Barrier (kcal/mol) | Calculated Barrier (kcal/mol) |

| Biphenyl | None | 1.4 | 1.5 |

| 2-Fluorobiphenyl | 2-F | 6.0 | 6.1 |

| 2,2'-Difluorobiphenyl | 2,2'-di-F | 7.4 | 7.6 |

| 2,2'-Dichlorobiphenyl | 2,2'-di-Cl | 17.5 | 17.1 |

| 2,2'-Dimethylbiphenyl | 2,2'-di-Me | 18.5 | 18.2 |

Analytical Chemistry Methodologies for Research on 4 Chloro 4 Isopropylbiphenyl

Chromatographic Separation Techniques

Chromatography is fundamental to the analysis of 4-Chloro-4'-isopropylbiphenyl, allowing for its separation from reactants, byproducts, and isomers. The choice of technique depends on the specific analytical goal, such as purity assessment, quantification, or reaction monitoring.

Gas Chromatography (GC) for Purity and Isomer Analysis

Gas Chromatography (GC) is a powerful technique for assessing the purity of volatile and thermally stable compounds like this compound. It is particularly effective in separating the target compound from closely related isomers or impurities that may arise during synthesis. The method utilizes a gaseous mobile phase to carry the analyte through a capillary column containing a stationary phase. Separation is achieved based on differences in the analyte's boiling point and its interactions with the stationary phase.

For chlorinated aromatic hydrocarbons, columns with nonpolar or medium-polarity stationary phases are typically employed. epa.govepa.gov A common choice is a fused silica (B1680970) capillary column coated with a phase like 5% phenyl methylpolysiloxane. Detection is often performed using a Flame Ionization Detector (FID) for general purity analysis or an Electron Capture Detector (ECD) for enhanced sensitivity to halogenated compounds. When coupled with a mass spectrometer (GC-MS), GC provides definitive identification of the separated components. rsc.org

Table 1: Illustrative Gas Chromatography (GC) Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5 or equivalent) |

| Injector Temperature | 250 °C |

| Detector Temperature | 300 °C (FID or ECD) |

| Oven Program | 150 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| Carrier Gas | Helium or Nitrogen, constant flow rate of 1 mL/min |

| Injection Mode | Split (e.g., 50:1 ratio) |

| Injection Volume | 1 µL |

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of this compound, especially when dealing with complex mixtures or when the compound is part of a non-volatile sample matrix. The technique employs a liquid mobile phase pumped at high pressure through a column packed with a solid stationary phase.

Given the nonpolar, hydrophobic nature of this compound, reversed-phase HPLC is the most suitable approach. sielc.commdpi.com In this mode, the stationary phase is nonpolar (e.g., octadecylsilane, C18), and the mobile phase is a more polar solvent mixture, typically consisting of acetonitrile (B52724) and/or methanol (B129727) mixed with water. sielc.commdpi.com Separation occurs as the nonpolar analyte partitions between the stationary phase and the mobile phase. Quantification is reliably achieved using an ultraviolet (UV) detector, as the biphenyl (B1667301) ring system strongly absorbs UV light.

Table 2: Representative High-Performance Liquid Chromatography (HPLC) Conditions

| Parameter | Condition |

|---|---|

| Column | C18 (Octadecylsilane), 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 85:15 v/v) |

| Flow Rate | 1.0 mL/min |

| Detector | UV-Vis Diode Array Detector (DAD) at 254 nm |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for qualitatively monitoring the progress of chemical reactions that produce this compound. wisc.edu By spotting the reaction mixture on a TLC plate at various time points, chemists can observe the disappearance of starting materials and the appearance of the desired product. ualberta.ca

A TLC plate consists of a thin layer of a solid adsorbent, such as silica gel, coated on a support like glass or aluminum. wisc.edu The plate is placed in a developing chamber with a small amount of a solvent system (mobile phase). The solvent moves up the plate by capillary action, separating the components of the spotted mixture based on their differing affinities for the stationary phase and solubility in the mobile phase. Because this compound is a relatively nonpolar compound, a nonpolar eluent system is appropriate. rochester.eduscribd.com Visualization of the separated spots is typically achieved under UV light, where the aromatic rings will appear as dark spots on a fluorescent background. The retention factor (Rf) value, the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is characteristic of the compound in a given solvent system. ualberta.ca

Table 3: Typical Thin-Layer Chromatography (TLC) System for Reaction Monitoring

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F₂₅₄ plates |

| Mobile Phase (Eluent) | 10% Ethyl Acetate (B1210297) in Hexane |

| Development | In a closed chamber saturated with the mobile phase vapor |

| Visualization | UV lamp at 254 nm |

| Application | Monitoring the conversion of reactants to the less polar product |

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for elucidating the molecular structure of this compound and confirming its identity. These techniques analyze the interaction of the molecule with electromagnetic radiation to provide detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for structural elucidation of organic molecules. Both ¹H (proton) and ¹³C (carbon-13) NMR are used to map the carbon-hydrogen framework of this compound.

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum would show characteristic signals for the aromatic protons on the two distinct phenyl rings and for the protons of the isopropyl group (a septet for the CH group and a doublet for the two CH₃ groups). The protons on the chlorinated ring would typically appear at a different chemical shift than those on the isopropyl-substituted ring. chemicalbook.com

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound would show distinct signals for the carbons in the isopropyl group and for the twelve aromatic carbons, with their chemical shifts influenced by the attached chloro and isopropyl substituents. rsc.org

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound *

| ¹H NMR | Predicted δ (ppm) | ¹³C NMR | Predicted δ (ppm) |

|---|---|---|---|

| Isopropyl CH₃ (doublet) | ~1.25 | Isopropyl CH₃ | ~24.0 |

| Isopropyl CH (septet) | ~2.95 | Isopropyl CH | ~33.8 |

| Aromatic H (ortho to -iPr) | ~7.28 | Aromatic C (ortho to -iPr) | ~127.0 |

| Aromatic H (meta to -iPr) | ~7.50 | Aromatic C (meta to -iPr) | ~128.8 |

| Aromatic H (ortho to -Cl) | ~7.40 | Aromatic C (ortho to -Cl) | ~129.0 |

| Aromatic H (meta to -Cl) | ~7.50 | Aromatic C (meta to -Cl) | ~128.5 |

| Aromatic C-Cl | ~133.5 | ||

| Aromatic C-iPr | ~148.5 | ||

| Aromatic C-C (ipso) | ~138.0, ~139.5 |

*Predicted values are based on known substituent effects on biphenyl systems. Spectra are typically recorded in CDCl₃.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of this compound and to gain structural information from its fragmentation pattern upon ionization. uni-saarland.de

In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺·), whose m/z value corresponds to the molecular weight of the compound. Due to the presence of chlorine, the molecular ion peak will exhibit a characteristic isotopic pattern, with a peak at M+2 that is approximately one-third the intensity of the M⁺· peak, corresponding to the natural abundance of the ³⁷Cl isotope. The energetic molecular ion often breaks apart into smaller, characteristic fragment ions. chemguide.co.uknih.gov For this compound, key fragmentation pathways would include the loss of a methyl group (M-15) to form a stable benzylic cation, and the loss of the entire isopropyl group (M-43). libretexts.org

Table 5: Expected Key Fragments in the Mass Spectrum of this compound (C₁₅H₁₅Cl)

| m/z Value | Proposed Fragment | Description |

|---|---|---|

| 230/232 | [C₁₅H₁₅Cl]⁺· | Molecular Ion (M⁺·) |

| 215/217 | [C₁₄H₁₂Cl]⁺ | Loss of a methyl radical (·CH₃) |

| 187 | [C₁₂H₈Cl]⁺ | Loss of an isopropyl radical (·C₃H₇) |

Infrared (IR) and UV-Vis Spectroscopy for Functional Group and Electronic Transitions

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental analytical techniques used to investigate the molecular structure and electronic properties of this compound. While IR spectroscopy provides information about the functional groups present through vibrational transitions, UV-Vis spectroscopy offers insights into the electronic transitions within the molecule's conjugated system.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its distinct structural features: the biphenyl core, the chloro substituent, and the isopropyl group. The primary vibrational modes would include C-H stretching and bending, C=C aromatic ring stretching, and C-Cl stretching.

Key expected IR absorption bands for this compound are detailed in the table below. These assignments are based on the typical frequency ranges for the respective functional groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3100-3000 |

| Isopropyl C-H | Stretching | 2970-2870 |

| Aromatic C=C | Stretching | 1600-1450 |

| Isopropyl C-H | Bending | 1465-1450 and 1385-1365 |

| C-Cl | Stretching | 1100-1000 |

| Aromatic C-H | Out-of-plane Bending | 900-675 |

UV-Vis Spectroscopy: The electronic spectrum of this compound is primarily determined by the biphenyl chromophore. Biphenyl itself exhibits a strong absorption band around 250 nm due to π → π* electronic transitions within the conjugated system. The presence of substituents on the phenyl rings can cause shifts in the absorption maximum (λmax) and changes in molar absorptivity (ε).

The chloro and isopropyl groups are considered auxochromes. The chlorine atom, with its lone pairs of electrons, can participate in resonance with the aromatic ring, potentially causing a bathochromic shift (red shift) to a longer wavelength. The isopropyl group, being an alkyl group, may induce a small bathochromic shift. The electronic transitions in molecules with conjugated π systems, such as this compound, are typically of the π → π* type. libretexts.orglibretexts.org The interaction of UV-visible light with the organic molecule causes electrons to jump from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). libretexts.orglibretexts.org

Advanced Hyphenated Techniques for Comprehensive Analysis

Hyphenated analytical techniques, which combine a separation method with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures and the definitive identification of compounds.

GC-MS and GC-FTIR Applications

Gas chromatography-mass spectrometry (GC-MS) and gas chromatography-Fourier-transform infrared spectroscopy (GC-FTIR) are particularly well-suited for the analysis of semi-volatile compounds like this compound.

GC-MS Applications: In GC-MS, the gas chromatograph separates the components of a mixture, and the mass spectrometer provides mass-to-charge ratio (m/z) data that can be used for structural elucidation and identification. For this compound, GC-MS analysis would provide a specific retention time from the GC column and a characteristic mass spectrum. The electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak (M⁺) and several fragment ions resulting from the cleavage of the molecule.

The expected mass spectrometric fragmentation pattern for this compound is outlined below.

| Ion | m/z (Expected) | Description |

| [M]⁺ | 230/232 | Molecular ion (presence of ³⁵Cl and ³⁷Cl isotopes) |

| [M-CH₃]⁺ | 215/217 | Loss of a methyl group from the isopropyl moiety |

| [M-C₃H₇]⁺ | 187/189 | Loss of the isopropyl group |

| [C₁₂H₉]⁺ | 153 | Biphenyl cation radical after loss of Cl and C₃H₇ |

| [C₆H₄Cl]⁺ | 111/113 | Chlorophenyl cation |

GC-FTIR Applications: GC-FTIR combines the separation power of gas chromatography with the identification capabilities of infrared spectroscopy. As the separated components elute from the GC column, they pass through an IR spectrometer, and a real-time IR spectrum is obtained. This technique is particularly useful for distinguishing between isomers that may have very similar mass spectra but different IR spectra. While GC-MS is often sufficient for identification, GC-FTIR provides complementary and confirmatory structural information. The vapor-phase IR spectrum obtained would be expected to show the characteristic absorption bands as discussed in the IR spectroscopy section.

Quantitative Analysis and Method Validation in Research Contexts

For the quantitative analysis of this compound in various matrices, a validated analytical method is essential to ensure the reliability and accuracy of the results. Gas chromatography, often with mass spectrometric detection (GC-MS) or an electron capture detector (GC-ECD), is a common choice for the quantification of chlorinated biphenyls.

Method validation involves establishing a set of performance characteristics to demonstrate that the analytical method is suitable for its intended purpose. According to International Conference on Harmonisation (ICH) guidelines, key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). nih.gov

A summary of the typical performance parameters for a quantitative analytical method for a substituted biphenyl is provided in the table below. These values are representative of what would be expected for a validated method for a compound in this class. nih.gov

| Parameter | Description | Typical Acceptance Criteria |

| Specificity | The ability to assess the analyte unequivocally in the presence of other components. | No interference at the retention time of the analyte. |

| Linearity (R²) | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (R²) ≥ 0.99 |

| Accuracy (% Recovery) | The closeness of the test results to the true value. | 80-120% |

| Precision (% RSD) | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | Relative Standard Deviation (RSD) ≤ 15% |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1 |

| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1 |

The validation of an analytical method for this compound would require preparing calibration standards, fortifying blank matrices with known amounts of the compound, and analyzing these samples to determine the method's performance characteristics. nih.gov

Environmental Transformation and Biodegradation of 4 Chloro 4 Isopropylbiphenyl

Microbial Degradation Pathways of Chlorinated Biphenyls

The microbial breakdown of chlorinated biphenyls is a key process in their environmental fate. Both bacteria and fungi have demonstrated the ability to degrade these persistent pollutants. The extent and rate of degradation are highly dependent on the degree and position of chlorine substitution on the biphenyl (B1667301) rings, as well as the specific microbial strains involved. nih.govscispace.comnih.gov

A significant finding in the context of isopropyl-substituted PCBs comes from a study on the metabolism of 2,5-dichloro-4'-isopropylbiphenyl by the fungus Cunninghamella echinulata. This fungus was found to metabolize the compound through two primary mechanisms: oxidation of the isopropyl group, leading to the formation of 2,5-dichloro-4'-biphenylcarboxylic acid, and hydroxylation of the chlorinated phenyl ring. epdf.pub Another study involving a microbial consortium from activated sludge showed that the isopropyl group of 4-chloro-4'-isopropylbiphenyl could be metabolized to a hydroxyl substituent, which was then further degraded to 4-chlorobenzoic acid. epa.gov

Aerobic Degradation Mechanisms and Intermediates (e.g., 4-chlorobenzoate)

Under aerobic conditions, the primary mechanism for the bacterial degradation of many PCBs, including likely pathways for this compound, is a co-metabolic process initiated by a dioxygenase enzyme. colab.ws This process, often referred to as the "biphenyl upper pathway," involves a series of enzymatic reactions. scispace.comresearchgate.net

The degradation cascade typically proceeds as follows:

Dioxygenation: The process begins with the biphenyl dioxygenase (BphA) enzyme attacking an unchlorinated or less-chlorinated ring, incorporating two oxygen atoms to form a cis-dihydrodiol. colab.wsnih.gov

Dehydrogenation: The resulting dihydrodiol is then acted upon by a dehydrogenase (BphB), which removes two hydrogen atoms to create a dihydroxybiphenyl. nih.gov

Ring Cleavage: The dihydroxylated ring is subsequently cleaved by a dioxygenase (BphC), leading to the formation of a chlorinated 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid (HOPDA), a yellow-colored meta-cleavage product. scispace.comresearchgate.net

Hydrolysis: Finally, a hydrolase (BphD) breaks down the HOPDA into a chlorobenzoic acid and a five-carbon aliphatic acid (2-hydroxypenta-2,4-dienoate). scispace.comnih.gov

For this compound, this pathway would likely lead to the formation of 4-chlorobenzoic acid as a major intermediate, which has been observed in the degradation of other 4-chlorinated biphenyls. epa.govresearchgate.netcdnsciencepub.com The isopropyl group may be metabolized separately, as seen in studies with Cunninghamella echinulata and microbial consortia. epdf.pubepa.gov

| Degradation Step | Enzyme | Intermediate Compound |

| Initial Oxidation | Biphenyl Dioxygenase (BphA) | cis-2,3-dihydro-2,3-dihydroxy-biphenyl derivative |

| Dehydrogenation | Dihydrodiol Dehydrogenase (BphB) | 2,3-dihydroxybiphenyl derivative |

| Ring Cleavage | 2,3-dihydroxybiphenyl Dioxygenase (BphC) | 2-hydroxy-6-oxo-6-(4'-chlorophenyl)hexa-2,4-dienoic acid |

| Hydrolysis | Hydrolase (BphD) | 4-chlorobenzoic acid |

Role of Specific Bacterial Consortia (e.g., Pseudomonas sp., Comamonas sp.)

The complete mineralization of chlorinated biphenyls often requires the synergistic action of a bacterial consortium, as individual strains may only be capable of partial degradation. gavinpublishers.com For instance, one species might break down the biphenyl structure to chlorobenzoic acid, while another species in the consortium degrades the chlorobenzoate intermediate. uth.gr

Several bacterial genera are well-known for their ability to degrade PCBs. Strains of Pseudomonas are frequently implicated in the degradation of these compounds. uchile.cl For example, Pseudomonas pseudoalcaligenes KF707 has been extensively studied for its PCB degradation capabilities. asm.org Similarly, members of the genus Comamonas (previously classified under Pseudomonas) are also involved in these processes. frontiersin.org Other important genera include Rhodococcus, Achromobacter, Arthrobacter, and Burkholderia. researchgate.netcdnsciencepub.comuchile.clscience.govplos.org A mixed culture containing a Pseudomonas sp. and a Nocardia strain was shown to degrade the commercial PCB mixture Aroclor 1221, producing chlorobenzoic acids as metabolites. psu.edu

The degradation of highly chlorinated PCBs can be enhanced by combining anaerobic and aerobic processes. Anaerobic bacteria can reductively dehalogenate the more heavily chlorinated congeners, making them more susceptible to subsequent aerobic degradation. uth.gr

Genetic Basis of Biodegradation: Gene Clusters and Enzymes

The genetic foundation for the aerobic degradation of biphenyl and its chlorinated derivatives is primarily located in the bph gene cluster . scispace.comuchile.cl This cluster of genes encodes the enzymes responsible for the "upper pathway" of biphenyl catabolism.

The core bph genes include:

bphA : Codes for biphenyl dioxygenase, the enzyme that initiates the attack on the biphenyl ring. asm.org

bphB : Codes for dihydrodiol dehydrogenase. asm.org

bphC : Codes for 2,3-dihydroxybiphenyl dioxygenase, which performs the ring-cleavage. asm.org

bphD : Codes for the hydrolase that breaks down the meta-cleavage product. nih.gov

The organization and regulation of these genes can vary between different bacterial strains. scispace.comfrontiersin.org For example, in Pseudomonas sp. LB400, the bph locus also includes genes (bphK, bphH, bphJ, bphI) that encode enzymes for the further breakdown of the aliphatic acid produced by the upper pathway, channeling it into the Krebs cycle. nih.gov These gene clusters are often located on mobile genetic elements like plasmids and transposons, which facilitates their transfer between different bacteria in the environment. frontiersin.orgoup.com

Abiotic Degradation Processes (e.g., Photolysis, Hydrolysis)

In addition to microbial activity, abiotic processes can contribute to the transformation of this compound in the environment. The most significant of these are photolysis and, to a lesser extent, hydrolysis.

Photolysis is the degradation of a chemical by light, particularly ultraviolet (UV) radiation from the sun. For PCBs, photolysis can occur in the atmosphere, in water, and on surfaces. The rate of photolysis is generally slow but can be a significant degradation pathway over long periods. It has been estimated that the half-life for vapor-phase isopropylbiphenyl (B97774) in the atmosphere due to reaction with photochemically-produced hydroxyl radicals is approximately 40 hours. pops.int

Hydrolysis , the breakdown of a compound due to reaction with water, is generally considered a negligibly slow process for PCBs under typical environmental conditions due to their chemical stability. nih.gov

Environmental Fate Modeling and Pathway Elucidation

Predicting the environmental distribution and persistence of chemicals like this compound relies on environmental fate models. researchgate.netrsc.org These models integrate the physicochemical properties of the compound with environmental parameters to estimate its partitioning between air, water, soil, and sediment, as well as its degradation rates. nih.gov

Key parameters for modeling the fate of chlorinated biphenyls include:

Water solubility

Vapor pressure

Octanol-water partition coefficient (Kow)

Rates of biodegradation and photolysis nih.govnih.gov

For PCBs, less chlorinated congeners tend to be more volatile and more water-soluble, making them more susceptible to biodegradation and atmospheric transport. nih.gov Conversely, more highly chlorinated congeners are more resistant to degradation and tend to adsorb strongly to soil and sediment particles. nih.gov The presence of the isopropyl group on this compound will also influence its physicochemical properties and, consequently, its environmental fate.

Bioremediation Strategies Research

Given the persistence and potential toxicity of PCBs, research into effective bioremediation strategies is ongoing. These strategies aim to enhance the natural degradation processes to clean up contaminated sites.

One promising approach is bioaugmentation , which involves introducing specific PCB-degrading microorganisms or microbial consortia to a contaminated environment. nih.gov The use of genetically engineered microorganisms with enhanced degradative capabilities is also an active area of research. oup.com For instance, strains can be developed to have broader congener specificity or to carry out the complete mineralization of PCBs to carbon dioxide, water, and chloride ions.

Another strategy is the use of biochar in soil remediation. Biochar can improve soil quality and, when used in conjunction with bioremediation, can enhance the degradation of PCBs. nih.gov Fungi, particularly white-rot fungi like Pleurotus ostreatus, are also being investigated for their ability to degrade a wide range of PCB congeners, including more highly chlorinated ones. hua.grnih.govresearchgate.netnih.gov These fungi produce powerful, non-specific extracellular enzymes that can break down complex organic molecules. researchgate.netnih.gov Combining different treatment methods, such as a two-stage anaerobic-aerobic process or the use of fungi followed by bacteria, may offer the most effective solution for the complete remediation of PCB-contaminated sites. uth.grnih.gov

Advanced Research Applications of 4 Chloro 4 Isopropylbiphenyl and Its Derivatives

Derivatives as Ligands in Organometallic Catalysis

The biphenyl (B1667301) structure serves as a robust backbone for the design of specialized ligands used in transition metal-catalyzed reactions. The functional groups on the biphenyl rings can be tailored to modulate the electronic and steric environment around the metal center, thereby influencing the catalytic activity, selectivity, and stability of the catalyst.

Biphenyl-based phosphine (B1218219) ligands are a cornerstone of modern cross-coupling catalysis, a class of reactions that form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. rsc.orgnih.gov These reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Negishi couplings, are indispensable tools in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials. rsc.orgnih.gov The derivatization of the 4-chloro-4'-isopropylbiphenyl core into phosphine ligands allows for fine-tuning of the catalyst's performance.

The general structure of these ligands involves the attachment of phosphine groups, often di-tert-butylphosphino or dicyclohexylphosphino moieties, to one or both of the biphenyl rings. The isopropyl group on one ring and the chlorine on the other in the this compound starting material can influence the ligand's properties. For instance, the electron-donating nature of the isopropyl group and the electron-withdrawing nature of the chlorine atom can create a push-pull electronic effect across the biphenyl system, which can be transmitted to the phosphine and, subsequently, to the metal center.

Research has shown that bulky and electron-rich phosphine ligands are particularly effective in promoting challenging cross-coupling reactions, such as those involving unreactive aryl chlorides. tcichemicals.comnih.gov The steric bulk of the phosphine ligand, influenced by the biphenyl backbone and its substituents, is crucial for promoting the reductive elimination step of the catalytic cycle and preventing catalyst deactivation. tcichemicals.com

A hypothetical synthetic route to a biphenyl-based phosphine ligand starting from this compound could involve a lithiation or Grignard formation at the chlorinated position, followed by reaction with a chlorophosphine to introduce the phosphine moiety. The resulting ligand could then be evaluated in various palladium-catalyzed cross-coupling reactions. The table below illustrates the potential impact of such a ligand on a model Suzuki-Miyaura coupling reaction.

Table 1: Hypothetical Performance of a 4-isopropylbiphenyl-derived Phosphine Ligand in a Suzuki-Miyaura Coupling Reaction

| Entry | Aryl Halide | Arylboronic Acid | Catalyst System | Yield (%) |

| 1 | 4-Chloro-anisole | Phenylboronic acid | Pd(OAc)₂ / Ligand A | >95 |

| 2 | 4-Bromo-toluene | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / Ligand A | >98 |

| 3 | 1-Chloro-4-nitrobenzene | Naphthalene-2-boronic acid | Pd(OAc)₂ / Ligand A* | >90 |

*Ligand A: A hypothetical phosphine ligand derived from this compound.

The biphenyl axis can exhibit atropisomerism, a type of axial chirality that arises from restricted rotation around the single bond connecting the two phenyl rings. This property is exploited in the design of chiral ligands for asymmetric catalysis, where the goal is to produce a single enantiomer of a chiral product. Chiral biphenyl-based phosphine ligands, such as BINAP, are renowned for their success in a wide range of asymmetric transformations, including hydrogenations, isomerizations, and carbon-carbon bond-forming reactions.

Starting from this compound, one could envision the synthesis of a new family of chiral biphenyl ligands. The introduction of bulky groups ortho to the biphenyl linkage can restrict rotation, leading to separable atropisomers. The chlorine and isopropyl groups at the 4 and 4' positions, while not directly inducing chirality, would influence the electronic properties and solubility of the resulting chiral ligand.